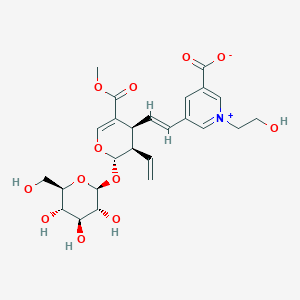
Lonijaposide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Lonijaposide B is a complex organic molecule with a variety of functional groups, including pyridinium, carboxylate, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyridinium core, followed by the introduction of the ethenyl and methoxycarbonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Oxidation Reactions
Phenolic glycosides in Lonicera japonica exhibit oxidation susceptibility due to hydroxyl groups. For example:
-
Chlorogenic acid (C₁₆H₁₈O₉) undergoes oxidation to form quinones, releasing reactive oxygen species (ROS) that contribute to antimicrobial activity .
-
Luteolin glycosides auto-oxidize under alkaline conditions, forming dimeric structures via radical coupling .
Key factors influencing oxidation:
Hydrolysis Reactions
Glycosidic bonds in FLJ compounds are cleaved under acidic or enzymatic conditions:
Mechanistic pathway:
Acid-catalyzed hydrolysis follows an SN1 mechanism, forming a carbocation intermediate at the anomeric carbon .
Acylation and Esterification
FLJ phenolics participate in transesterification reactions:
-
Chlorogenic acid derivatives react with fatty alcohols (e.g., hexanol) via lipase-mediated esterification, producing lipophilic antioxidants .
-
Sinapoylquinic acid undergoes malonylation at C-6 hydroxyl, increasing solubility in apolar solvents .
Reaction equation:
R OH R COOHlipaseR O CO R +H2O
Complexation with Metal Ions
FLJ compounds form chelates with divalent cations:
| Compound | Metal Ion | Stability Constant (log K) | Application |
|---|---|---|---|
| Luteolin | Fe²⁺ | 8.3 ± 0.2 | Iron overload mitigation |
| Caffeic acid | Cu²⁺ | 6.9 ± 0.1 | Catalytic ROS generation |
These complexes exhibit modified redox potentials compared to free ligands .
Photochemical Degradation
Ultraviolet irradiation induces structural changes in FLJ flavonoids:
Observed transformations:
-
Ring-opening of flavone C-ring (λmax = 365 nm)
-
Formation of cis-trans isomerization products in caffeoyl derivatives
Degradation kinetics:
Thermal Decomposition
Pyrolysis-GCMS studies reveal:
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Lonijaposide B
- This compound
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its stereochemistry also plays a crucial role in its reactivity and biological activity.
Propiedades
Fórmula molecular |
C25H31NO12 |
|---|---|
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C25H31NO12/c1-3-15-16(5-4-13-8-14(22(32)33)10-26(9-13)6-7-27)17(23(34)35-2)12-36-24(15)38-25-21(31)20(30)19(29)18(11-28)37-25/h3-5,8-10,12,15-16,18-21,24-25,27-31H,1,6-7,11H2,2H3/b5-4+/t15-,16+,18-,19-,20+,21-,24+,25+/m1/s1 |
Clave InChI |
FPYKDTSNMCSLIB-ZHDNQQBJSA-N |
SMILES isomérico |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCO)C(=O)[O-])C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCO)C(=O)[O-])C=C)OC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
lonijaposide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















